molecular formula C18H23F2N5 B6458394 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine CAS No. 2549050-96-4

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine

Número de catálogo: B6458394
Número CAS: 2549050-96-4
Peso molecular: 347.4 g/mol
Clave InChI: QOQDOWRTLCMKQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyrimidine derivative featuring a piperazine ring substituted with a 2,4-difluorophenylmethyl group at the 4-position. The pyrimidine core is further modified with N,N-dimethyl and 6-methyl substituents. Such structural motifs are common in pharmaceuticals targeting central nervous system (CNS) receptors, particularly dopamine and serotonin subtypes, due to their ability to modulate receptor affinity and selectivity .

Propiedades

IUPAC Name

4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N5/c1-13-10-17(22-18(21-13)23(2)3)25-8-6-24(7-9-25)12-14-4-5-15(19)11-16(14)20/h4-5,10-11H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQDOWRTLCMKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis Bioquímico

Actividad Biológica

The compound 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a piperazine ring and a pyrimidine moiety, along with a difluorophenyl group. Its molecular formula is C17H21F2N5C_{17}H_{21}F_2N_5, with a molecular weight of approximately 333.4 g/mol. The presence of fluorine atoms in its structure is significant as it often enhances the biological activity and metabolic stability of pharmaceutical agents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing key biochemical pathways involved in disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.
  • Receptor Modulation : It could interact with neurotransmitter receptors, impacting neurological functions and offering potential in treating psychiatric disorders.

Biological Activity Studies

Research on the biological activity of this compound has indicated promising results in several areas:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell growth by targeting dihydrofolate reductase (DHFR) and other related enzymes. For instance, fluorinated analogs have demonstrated potent inhibitory effects on DHFR, which is critical for DNA synthesis and cell proliferation .

Neuropharmacological Effects

The piperazine component suggests potential applications in treating neurological disorders. Compounds with piperazine rings are often investigated for their ability to modulate serotonin and dopamine receptors, which are pivotal in mood regulation and cognitive function.

Case Studies

  • In vitro Studies : Research has demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, indicating a potential for therapeutic development.
  • Animal Models : In vivo studies have suggested that these compounds can cross the blood-brain barrier, making them suitable candidates for neurological applications.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar molecules:

Compound NameStructure FeaturesBiological Activity
2,4-DifluorophenylpiperazinePiperazine + DifluorophenylAntidepressant effects
N-Ethylpyrimidin-4-aminePyrimidine onlyLimited receptor activity
4-Amino-4-deoxy-10-methylpteroyl-L-ornithineFolate analogStrong DHFR inhibition

The unique combination of the piperazine ring and pyrimidine moiety in the target compound enhances its affinity for various biological targets compared to its analogs.

Comparación Con Compuestos Similares

Structural Analogues with Piperazine and Pyrimidine Moieties

The following table summarizes key structural and pharmacological differences:

Compound Name / ID Molecular Formula Key Substituents Pharmacological Notes Evidence Source
Target Compound C₁₉H₂₄F₂N₆ - 4-[(2,4-Difluorophenyl)methyl]piperazine
- N,N,6-trimethylpyrimidin-2-amine
Not explicitly reported; inferred CNS activity via structural analogy to D4 antagonists.
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine (CAS 873839-03-3) C₁₅H₁₈FN₅ - 4-(4-Fluorophenyl)piperazine
- 6-methylpyrimidin-2-amine
No explicit activity data; structural simplicity suggests potential as a precursor.
N-(cyclopropylmethyl)-4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine C₂₅H₂₈FN₇ - Imidazo[1,2-a]pyridine core
- 4-Fluorophenyl and cyclopropylmethyl groups
Likely targets CNS receptors; dimethylamino group may enhance blood-brain barrier penetration.
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) C₂₄H₂₉N₂O₂ - Benzo[1,4]dioxin-piperazine hybrid Potent D4 antagonist (Ki = 2.4 nM); >100-fold selectivity over D2/D3 receptors.
Risperidone Impurity A (EP) C₂₃H₂₃F₂N₃O₂ - 4-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidine Pharmacologically inactive impurity; highlights synthetic challenges in difluorophenyl-piperazine derivatives.

Key Structural Differences and Implications

  • Piperazine Substitution: The target compound’s 2,4-difluorophenylmethyl group distinguishes it from analogues like 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine . Fluorine atoms enhance lipophilicity and metabolic stability compared to non-halogenated analogues.
  • Core Heterocycle : Unlike imidazo[1,2-a]pyridine derivatives (e.g., ), the pyrimidine core in the target compound may reduce off-target interactions due to smaller steric bulk.
  • N,N-Dimethyl Group : This substituent likely improves solubility and bioavailability compared to compounds with bulkier groups (e.g., cyclopropylmethyl in ) .

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity

  • Dopamine D4 Receptor: The benzoindane S 18126 () exhibits nanomolar affinity for D4 receptors (Ki = 2.4 nM), a trait inferred for the target compound due to its analogous piperazine-difluorophenyl motif. However, direct binding data for the target is lacking.
  • Off-Target Effects : Unlike raclopride (a D2/D3 antagonist), piperazine-based compounds like S 18126 and the target compound show minimal interaction with D2 receptors, reducing extrapyramidal side effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.